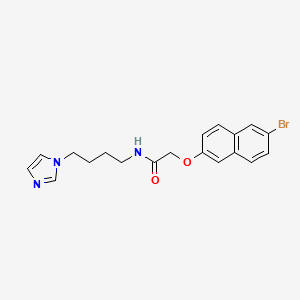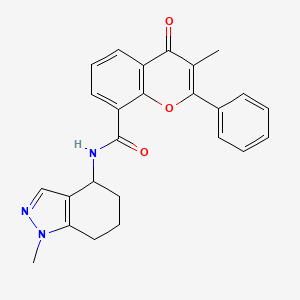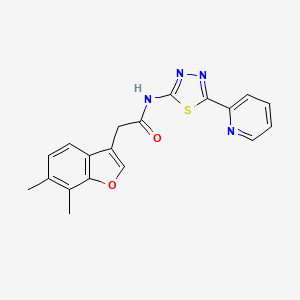
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide, also known as BINA, is a small molecule compound that has been extensively researched for its potential therapeutic applications. BINA is a potent and selective inhibitor of the histone acetyltransferase, p300/CBP, which is involved in a variety of cellular processes, including gene expression, cell proliferation, and differentiation.
Wirkmechanismus
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide exerts its biological effects by inhibiting the histone acetyltransferase, p300/CBP. This enzyme is involved in the acetylation of histones, which plays a critical role in the regulation of gene expression. By inhibiting p300/CBP, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide alters the acetylation status of histones, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have a variety of biochemical and physiological effects. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in cell proliferation and survival. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Furthermore, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has several advantages for lab experiments. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide is a small molecule compound that can be easily synthesized and purified. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has high selectivity and potency for p300/CBP, making it a useful tool for studying the role of this enzyme in various cellular processes. However, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has some limitations for lab experiments. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has poor solubility in water, which can limit its use in some experiments. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide. One potential direction is to further investigate the therapeutic potential of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis and formulation of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide to improve its solubility and bioavailability. Furthermore, future studies could investigate the in vivo effects of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide in animal models to better understand its pharmacokinetics and potential side effects. Finally, future studies could investigate the role of p300/CBP in various cellular processes to identify new potential therapeutic targets.
Synthesemethoden
The synthesis of 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide involves a multi-step process that includes the reaction of 6-bromo-2-naphthol with 1,4-dibromobutane, followed by the reaction with imidazole-1-ylbutyric acid and acetic anhydride. The final product is obtained through purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, 2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Eigenschaften
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-(4-imidazol-1-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-17-5-3-16-12-18(6-4-15(16)11-17)25-13-19(24)22-7-1-2-9-23-10-8-21-14-23/h3-6,8,10-12,14H,1-2,7,9,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGGXXWYSZXVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)NCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7551179.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B7551190.png)
![N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)
![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)

![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)